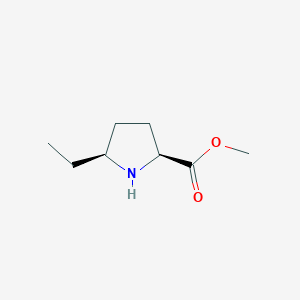![molecular formula C17H16O4 B12854634 Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the biphenyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in dry ether or THF.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups:
Molecular Targets: The ester and dioxolane groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
methyl 2-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-8-3-2-7-14(15)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
Clé InChI |
MEFOKVUPQPJXGR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
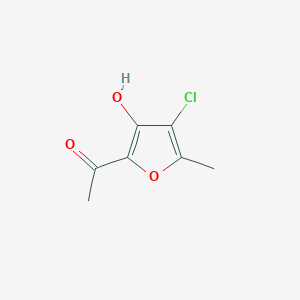
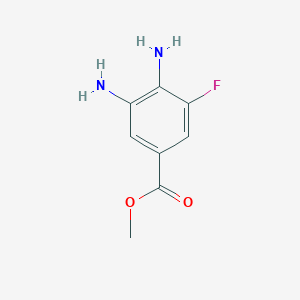


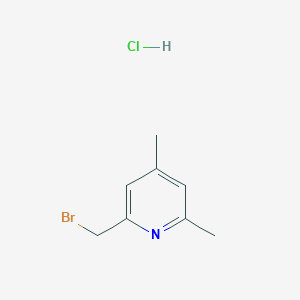
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
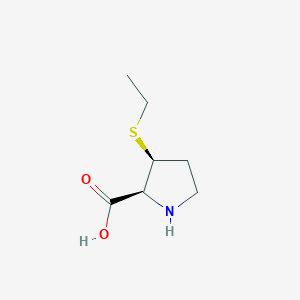
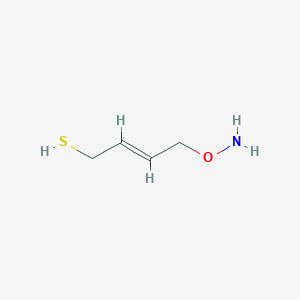
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
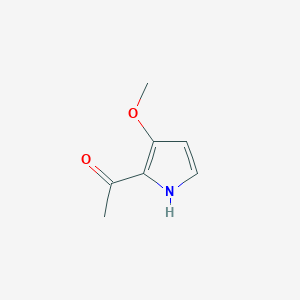
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
